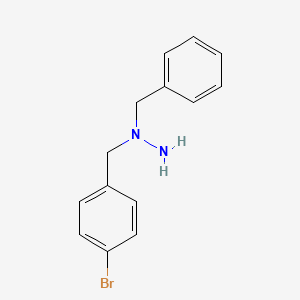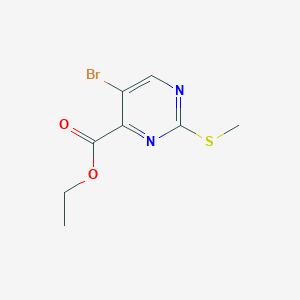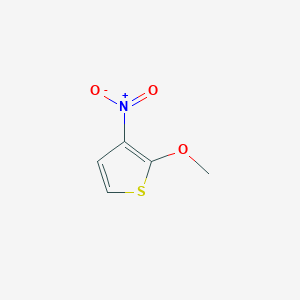
1-Benzyl-1-(4-bromobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-(4-bromobenzyl)hydrazine (BBH) is an organic compound that is used in a variety of scientific research applications. BBH has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-1-(4-bromobenzyl)hydrazine involves the reaction of benzylhydrazine with 4-bromobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
Benzylhydrazine, 4-bromobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve benzylhydrazine in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 4-bromobenzyl chloride dropwise to the reaction mixture while stirring continuously, Step 4: Heat the reaction mixture at reflux temperature for several hours, Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. ethanol, methanol) to remove any impurities, Step 7: Dry the product under vacuum to obtain 1-Benzyl-1-(4-bromobenzyl)hydrazine as a solid.
Aplicaciones Científicas De Investigación
1-Benzyl-1-(4-bromobenzyl)hydrazine has a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a catalyst in organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry, as well as its potential to act as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine is not fully understood. However, it is believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine can inhibit the growth of cancer cells by reducing their proliferation and inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-1-(4-bromobenzyl)hydrazine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of cancer cells. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Benzyl-1-(4-bromobenzyl)hydrazine in laboratory experiments has a number of advantages and limitations. One advantage of using 1-Benzyl-1-(4-bromobenzyl)hydrazine is that it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-Benzyl-1-(4-bromobenzyl)hydrazine is not very stable and can react with other compounds in solution. Therefore, it is important to use 1-Benzyl-1-(4-bromobenzyl)hydrazine in a well-controlled environment.
Direcciones Futuras
The potential future directions for 1-Benzyl-1-(4-bromobenzyl)hydrazine are numerous. 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine could also be studied for its potential to be used in drug delivery systems and its ability to interact with other organic compounds. Finally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to be used in nanotechnology applications.
Propiedades
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCXXHLSCOCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538777 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
CAS RN |
111515-65-2 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)


![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
